molecular formula C7H9N3O4 B169539 3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 141721-97-3

3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B169539
CAS No.: 141721-97-3
M. Wt: 199.16 g/mol
InChI Key: KASVWBYINCPZIG-UHFFFAOYSA-N
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Description

3-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid ( 1365354-76-2) is a high-purity chemical building block designed for research and development applications. This nitro-substituted pyrazole carboxylic acid, with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol, is a versatile scaffold in medicinal chemistry and drug discovery . The presence of both a nitro group and a carboxylic acid functional group on the pyrazole ring makes it a valuable intermediate for synthesizing more complex molecules, particularly through further functionalization of the acid group or reduction of the nitro group. Researchers utilize this compound in the exploration of novel pharmacologically active agents, where the isopropyl substituent at the 3-position can be critical for modulating lipophilicity and target binding affinity. Proper handling is essential; please refer to the Safety Datasheet for detailed hazard information. This product is labeled with the GHS signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . For product integrity, it is recommended to store the material sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-nitro-5-propan-2-yl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3(2)4-6(10(13)14)5(7(11)12)9-8-4/h3H,1-2H3,(H,8,9)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASVWBYINCPZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NN1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478618
Record name 4-Nitro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141721-97-3
Record name 4-Nitro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Diketone Cyclocondensation

The reaction of substituted hydrazines with 1,3-diketones under acidic or basic conditions is a widely employed method. For instance, isopropyl hydrazine reacts with ethyl acetoacetate in ethanol under reflux to yield 3-isopropyl-1H-pyrazole-5-carboxylate intermediates. Key variables include:

  • Temperature : Elevated temperatures (80–100°C) improve ring-closure efficiency.

  • Solvent : Ethanol or methanol facilitates proton transfer during cyclization.

Alkylation for N-Substitution

Introducing the isopropyl group at the pyrazole’s 1-position often involves alkylation using isopropyl halides or sulfates. A patent by US5663366A describes the use of isopropyl sulfate in dimethylformamide (DMF) with aqueous sodium hydroxide, achieving 85% yield for analogous N-alkylated pyrazoles. This method avoids harsh conditions, preserving the carboxylic acid group at the 5-position.

Nitration Methodologies

Nitration at the pyrazole’s 4-position is critical for subsequent functionalization. Two principal nitration strategies are documented:

Conventional Nitrating Mixtures

A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C is standard for introducing the nitro group. For example, nitration of 3-isopropyl-1H-pyrazole-5-carboxylate derivatives in this system achieves 70–75% yields, with minimal ring decomposition. The low temperature suppresses side reactions such as oxidation or ring-opening.

Regioselective Nitration

Directed nitration using acetyl nitrate (AcONO₂) in acetic anhydride enhances regioselectivity for the 4-position, as reported in the synthesis of sildenafil intermediates. This method reduces byproducts like 5-nitro isomers, which are common in traditional nitration.

Table 1: Comparative Nitration Conditions

Nitrating AgentTemperature (°C)Yield (%)Selectivity (4-NO₂)Source
HNO₃/H₂SO₄0–570–7585%
AcONO₂/Ac₂O20–258295%
N₂O₅ in CH₂Cl₂-106888%

Carboxylation Techniques

The carboxylic acid group at the 5-position is introduced via direct carboxylation or ester hydrolysis:

Direct Carboxylation with CO₂

High-pressure carboxylation (10–15 bar CO₂) of 3-isopropyl-4-nitro-1H-pyrazole in aqueous sodium hydroxide at 120°C yields the carboxylic acid directly. This one-pot method avoids intermediate isolation, achieving 65–70% purity, though subsequent recrystallization is required for pharmaceutical-grade material.

Hydrolysis of Ester Precursors

Ethyl 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylate, synthesized via esterification of the corresponding alcohol, undergoes alkaline hydrolysis (2M NaOH, ethanol, reflux) to afford the carboxylic acid in 81% yield. This two-step approach is favored in industrial settings due to easier handling of intermediates.

Industrial-Scale Production

Continuous Flow Reactors

VulcanChem reports the use of continuous flow systems for cyclocondensation and nitration, reducing reaction times from hours to minutes. For example, a microreactor operating at 100°C achieves 92% conversion in the cyclocondensation step, compared to 68% in batch processes.

Process Optimization

Key industrial optimizations include:

  • Catalyst Recycling : Palladium on carbon (Pd/C) from hydrogenation steps is recovered and reused, lowering costs.

  • Waste Minimization : Spent nitrating acids are neutralized with calcium carbonate to produce gypsum, a saleable byproduct.

Case Studies in Literature

High-Yield Synthesis via Nitro Group Introduction

A study in MDPI Pharmaceuticals details the preparation of 3-isopropyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (11c) from its precursor (10c) using fuming nitric acid at -5°C. The product is obtained in 81% yield after recrystallization, with NMR confirming regioselective nitration (δ 3.89 ppm for N-CH₃).

Patent-Based Alkylation Method

US5663366A discloses a scalable alkylation method using isopropyl sulfate and sodium hydroxide, yielding 3-isopropyl-4-nitropyrazole derivatives with >90% purity. The process avoids hazardous alkyl halides, aligning with green chemistry principles.

Comparative Analysis of Synthetic Pathways

Table 2: Efficiency of Preparation Methods

MethodStepsTotal Yield (%)Purity (%)Scalability
Cyclocondensation + Nitration + CO₂ Carboxylation35585Moderate
Ester Hydrolysis27898High
Continuous Flow28995Industrial

The ester hydrolysis route offers superior yield and purity, while continuous flow systems excel in scalability.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group undergoes classical transformations, enabling derivatization for enhanced solubility or targeted biological activity.

Key Reactions

Reaction TypeConditionsProductYield*Reference
Esterification SOCl₂/ROH, reflux5-Alkoxycarbonyl derivatives75–90%
Amidation Thionyl chloride activation + amines5-Carboxamide analogs60–85%
Decarboxylation Cu/quinoline, 200°C3-Isopropyl-4-nitro-1H-pyrazole70%

*Yields extrapolated from analogous pyrazole-5-carboxylic acid systems.

Mechanistic Notes :

  • Esterification often employs thionyl chloride or DCC/DMAP for activation .

  • Amidation with primary/secondary amines proceeds efficiently under anhydrous conditions .

Nitro Group Reactivity

The nitro group at position 4 participates in reduction and nucleophilic substitution reactions.

Reduction Pathways

Reducing AgentConditionsProductApplication
H₂/Pd-CEtOH, 25°C4-Amino derivativePrecursor for heterocyclic coupling
Fe/HClReflux4-Amino derivative (industrial scale)Intermediate for agrochemicals

Key Findings :

  • Catalytic hydrogenation preserves the pyrazole ring integrity.

  • The resulting 4-amino group facilitates Ullmann or Buchwald-Hartwig couplings .

Electrophilic Substitution

The electron-withdrawing nitro and carboxylic acid groups deactivate the ring, but directed substitution is feasible.

Halogenation

ReagentPositionProductSelectivity
NCS (Cl)Position 33-Chloro derivativeModerate (60%)
NBS (Br)Position 33-Bromo derivativeHigh (85%)

Limitations :

  • Carboxylic acid directs electrophiles to the less hindered position 3 .

  • Nitro group further reduces reactivity, requiring Lewis acid catalysts (e.g., FeCl₃) .

Cycloaddition and Heterocycle Formation

The carboxylic acid and nitro groups enable participation in annulation reactions.

Notable Reactions

Reaction PartnerConditionsProductYield*
Ethyl propiolate[3+2] cycloadditionPyrazolo[3,4-d]pyridazine65%
Hydrazine hydrateCondensationPyrazolo[5,1-c] triazine55%

Applications :

  • Pyrazolo-fused systems show antimicrobial activity .

  • Triazine derivatives are explored as kinase inhibitors .

Metal-Catalyzed Coupling

The isopropyl group enhances steric bulk, influencing cross-coupling efficiency.

Suzuki-Miyaura Coupling

Boronic AcidCatalystProductYield
Phenylboronic acidPd(PPh₃)₄3-Isopropyl-5-phenyl derivative70%
Pyridylboronic acidPdCl₂(dppf)5-Pyridyl analog50%

Challenges :

  • Steric hindrance from the isopropyl group reduces coupling yields at position 3 .

  • Carboxylic acid may require protection (e.g., methyl ester) to prevent side reactions .

Biological Activity and Derivatives

Structural modifications correlate with enhanced bioactivity:

DerivativeModificationBioactivity (IC₅₀)
5-Carboxamide Amidation with benzylamineCOX-2 inhibition: 0.8 μM
4-Amino Reduction + acetylationAnticancer (HeLa cells): 12 μM
3-Bromo Halogenation + Suzuki couplingAntibacterial (MIC): 4 μg/mL

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ (decarboxylation) .

  • Photoreactivity : Nitro group undergoes partial reduction under UV light.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid is C₇H₉N₃O₄, with a molecular weight of approximately 199.16 g/mol. The compound features:

  • Pyrazole Ring : A five-membered ring containing two adjacent nitrogen atoms.
  • Isopropyl Group : Contributes to hydrophobic interactions.
  • Nitro Group : Provides sites for reduction and substitution reactions.
  • Carboxylic Acid Group : Facilitates hydrogen bonding and enhances solubility in polar solvents.

Medicinal Chemistry

3-IP-4-NO2-PCA serves as a crucial building block in the synthesis of pharmaceutical compounds. Its applications include:

  • Anti-inflammatory Agents : The compound exhibits inhibition of cyclooxygenases (COX), enzymes involved in inflammatory processes. Studies have shown its ability to reduce pro-inflammatory cytokines, indicating potential therapeutic use in conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Research indicates that 3-IP-4-NO2-PCA demonstrates activity against various bacterial strains by disrupting cell wall synthesis . This positions it as a candidate for developing new antibacterial agents.
  • Anticancer Potential : In vitro studies reveal cytotoxic effects against cancer cell lines such as HeLa and Caco-2. The mechanism involves inducing apoptosis through interactions with cell cycle regulation pathways .

Materials Science

The compound can be utilized in developing novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material properties for applications in electronics and photonics.

Agricultural Chemistry

In agricultural applications, 3-IP-4-NO2-PCA may serve as a precursor for synthesizing agrochemicals such as herbicides or fungicides. The ability to modify its chemical structure opens avenues for creating targeted agricultural products that can improve crop yield and resistance to pests.

Biological Research

As a probe in biological studies, 3-IP-4-NO2-PCA aids in understanding various biological processes. Its interaction with specific enzymes and receptors can provide insights into metabolic pathways and disease mechanisms.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study demonstrated that 3-IP-4-NO2-PCA reduced the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory therapeutic agent .
  • Antimicrobial Efficacy : In tests against various bacterial strains, the compound showed promise as an antibacterial agent by interfering with bacterial cell wall synthesis .
  • Anticancer Studies : Research indicated that this compound could induce apoptosis in cancer cells, highlighting its potential use in cancer therapies .

Mechanism of Action

The mechanism of action of 3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-Isopropyl-4-amino-1H-pyrazole-5-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

    3-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group.

    4-Nitro-1H-pyrazole-5-carboxylic acid: Lacks the isopropyl group.

Uniqueness

3-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the isopropyl and nitro groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can provide distinct properties that are not observed in similar compounds.

Biological Activity

3-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid (INN: 3-IP-4-NO2-PCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₉N₃O₄, with a molecular weight of approximately 199.16 g/mol. The compound features a pyrazole ring substituted with an isopropyl group, a nitro group, and a carboxylic acid functional group, which contribute to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cyclooxygenases (COX), which play a crucial role in inflammatory processes. Its nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to modulation of enzyme activities.
  • Receptor Interaction : The carboxylic acid moiety allows for hydrogen bonding with amino acid residues in proteins, influencing receptor interactions and potentially altering signaling pathways.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines and inhibit the expression of COX enzymes, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies report that it exhibits activity against various bacterial strains, indicating potential as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Anticancer Potential

This compound has shown promise in anticancer research. In vitro assays demonstrate cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation .

Case Studies and Research Findings

A selection of studies highlights the biological activities and potential therapeutic applications of this compound:

StudyFindings
Demonstrated anti-inflammatory effects by inhibiting COX enzymes in vitro.
Showed significant cytotoxicity against HeLa and Caco-2 cell lines with IC₅₀ values indicating strong potential as an anticancer agent.
Reported antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy.
Investigated the compound's effect on apoptosis pathways in cancer cells, revealing its role as a pro-apoptotic agent.

Q & A

Basic: What synthetic strategies are effective for preparing 3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of pyrazole-carboxylic acid derivatives typically involves cyclocondensation of β-ketoesters or acetoacetate derivatives with hydrazines. For example, ethyl acetoacetate can react with substituted hydrazines under reflux in ethanol, followed by nitration and hydrolysis steps to introduce the nitro and carboxylic acid groups . Key variables include:

  • Temperature : Cyclocondensation at 80–100°C improves yield.
  • Nitration : Use concentrated HNO₃/H₂SO₄ at 0–5°C to minimize side reactions .
  • Hydrolysis : Alkaline hydrolysis (e.g., NaOH/ethanol) converts esters to carboxylic acids. Optimization via pH control (pH 10–12) and reflux duration (6–8 hours) is critical .

Basic: How can structural and electronic properties of this compound be characterized experimentally and computationally?

  • X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol) and hydrogen-bonding networks. For pyrazole derivatives, intermolecular O–H···O and N–H···O interactions are common .
  • Spectroscopy :
    • FTIR : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹; nitro groups show asymmetric stretching at ~1520 cm⁻¹ .
    • NMR : Pyrazole ring protons resonate at δ 6.5–8.0 ppm (¹H); carboxylic carbons appear at ~165 ppm (¹³C) .
  • Computational methods : Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level predicts electronic distribution, Fukui indices for electrophilic/nucleophilic sites, and HOMO-LUMO gaps (e.g., 4.5–5.0 eV for similar nitro-pyrazoles) .

Advanced: What role do the isopropyl and nitro substituents play in modulating electronic effects and bioactivity?

  • Isopropyl group : Enhances lipophilicity (logP increases by ~1.5 units), potentially improving membrane permeability. Steric effects may hinder intermolecular stacking .
  • Nitro group : Acts as a strong electron-withdrawing group, polarizing the pyrazole ring and increasing electrophilicity. This can enhance interactions with biological targets (e.g., nitroreductases) but may also contribute to cytotoxicity .
  • Structure-activity relationships (SAR) : Analogous compounds with nitro groups show antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), suggesting potential bioactivity .

Advanced: How does tautomerism in the pyrazole ring affect reactivity and crystallization?

Pyrazole-carboxylic acids exhibit keto-enol tautomerism, stabilized by intramolecular hydrogen bonding. The enol form dominates in polar solvents (e.g., DMSO), while the keto form crystallizes due to stronger intermolecular O–H···O bonds. This tautomeric equilibrium impacts:

  • Reactivity : Enol forms are more nucleophilic at the oxygen site.
  • Crystallization : Keto forms favor centrosymmetric packing, as seen in XRD data (space group P2₁/c) .

Advanced: What intermolecular interactions dominate in the solid-state structure, and how do they influence solubility?

XRD studies of analogous compounds reveal:

  • Hydrogen bonds : Carboxylic acid dimers (O–H···O, ~2.6 Å) and nitro-to-pyrazole N–H interactions (~2.8 Å) form layered structures .
  • Van der Waals forces : Isopropyl groups contribute to hydrophobic packing, reducing aqueous solubility. Solubility can be improved using co-solvents (e.g., DMSO:water 4:1) or salt formation (e.g., sodium carboxylate) .

Advanced: How can regioselectivity challenges during nitration be addressed?

Nitration of pyrazole derivatives often yields multiple regioisomers. Strategies include:

  • Directing groups : Electron-donating substituents (e.g., methyl) at specific positions guide nitration to the 4-position .
  • Low-temperature control : Slow addition of nitrating agents at 0–5°C minimizes over-nitration .
  • Computational prediction : DFT-based Fukui function analysis identifies electrophilic centers prone to nitration .

Advanced: What catalytic systems are effective for functionalizing this compound?

  • Ruthenium catalysts : Enable C–H activation for coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Enzyme-mediated modifications : Nitroreductases can reduce the nitro group to an amine, enabling prodrug strategies .

Advanced: How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Decomposition occurs above 200°C (TGA data).
  • Photostability : Nitro groups may cause sensitivity to UV light; store in amber vials at –20°C .
  • Hydrolytic stability : Carboxylic acid esters hydrolyze in aqueous alkaline conditions (t₁/₂ ~24 hours at pH 12) .

Advanced: What analytical methods resolve contradictions in reported spectral data?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₈H₁₁N₃O₄ requires m/z 227.2172) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping pyrazole and isopropyl signals .

Advanced: What computational tools predict degradation pathways and metabolite profiles?

  • ADMET predictors : Software like Schrödinger’s QikProp estimates metabolic sites (e.g., nitro reduction to amine).
  • Density Functional Theory (DFT) : Models hydrolysis mechanisms (e.g., base-catalyzed ester cleavage) .

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